molecular formula C11H13ClN2O3S B12141779 1-[(4-Chlorophenyl)sulfonyl]prolinamide

1-[(4-Chlorophenyl)sulfonyl]prolinamide

Cat. No.: B12141779
M. Wt: 288.75 g/mol
InChI Key: XJAFBKKEZLMKCM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]prolinamide is a chemical compound with the molecular formula C11H13ClN2O3S. It is known for its unique structural features, which include a prolinamide backbone and a 4-chlorophenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]prolinamide typically involves the reaction of proline derivatives with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The prolinamide backbone may also contribute to its binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide
  • 1-[(4-Chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide
  • N-allyl-1-[(4-chlorophenyl)sulfonyl]prolinamide

Uniqueness

1-[(4-Chlorophenyl)sulfonyl]prolinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H13ClN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-7-1-2-10(14)11(13)15/h3-6,10H,1-2,7H2,(H2,13,15)

InChI Key

XJAFBKKEZLMKCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

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